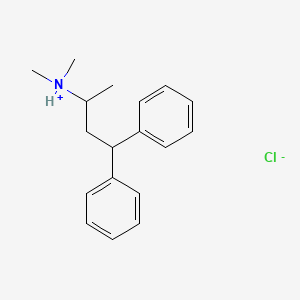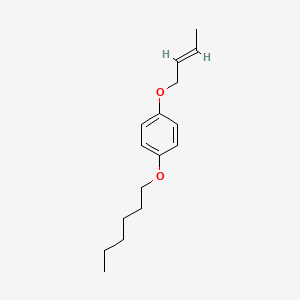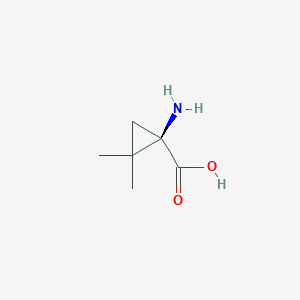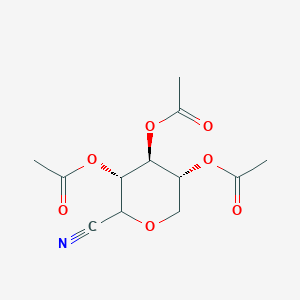
Tri-O-acetyl-D-xylopyranosyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-O-acetyl-D-xylopyranosyl cyanide is a chemical compound with the molecular formula C12H15NO7 It is a derivative of D-xylopyranose, where three hydroxyl groups are acetylated, and one hydroxyl group is replaced by a cyanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tri-O-acetyl-D-xylopyranosyl cyanide can be synthesized through the acetylation of D-xylopyranose followed by the introduction of a cyanide group. The acetylation process typically involves the reaction of D-xylopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours.
The introduction of the cyanide group can be achieved through the reaction of the acetylated D-xylopyranose with a cyanide source such as sodium cyanide or potassium cyanide. This reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tri-O-acetyl-D-xylopyranosyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanide group to an amine or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in organic solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the acetyl groups. These reactions are often conducted in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Tri-O-acetyl-D-xylopyranosyl cyanide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Tri-O-acetyl-D-xylopyranosyl cyanide involves its interaction with specific molecular targets and pathways. The acetyl groups and cyanide moiety can participate in various biochemical reactions, influencing cellular processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Tri-O-acetyl-D-glucopyranosyl cyanide
- Tri-O-acetyl-D-galactopyranosyl cyanide
- Tri-O-acetyl-D-mannopyranosyl cyanide
Uniqueness
Tri-O-acetyl-D-xylopyranosyl cyanide is unique due to its specific structural features, including the arrangement of acetyl groups and the presence of a cyanide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H15NO7 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
[(3R,4S,5S)-4,5-diacetyloxy-6-cyanooxan-3-yl] acetate |
InChI |
InChI=1S/C12H15NO7/c1-6(14)18-10-5-17-9(4-13)11(19-7(2)15)12(10)20-8(3)16/h9-12H,5H2,1-3H3/t9?,10-,11+,12+/m1/s1 |
Clave InChI |
YJBGGXBOXBPJPU-WSWARRKISA-N |
SMILES isomérico |
CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)C#N |
SMILES canónico |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)
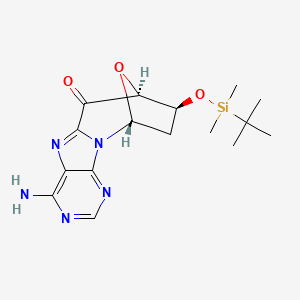

![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)
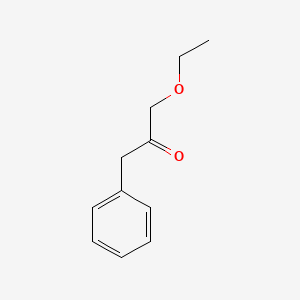
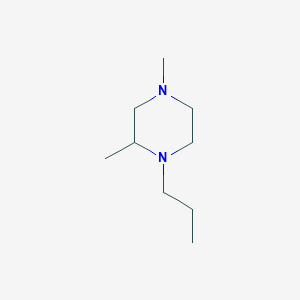


![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
![(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide](/img/structure/B13814327.png)
